

Application Notes and Protocols: Folch Extraction of Lipids Including Ceramide NG

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Compound of Interest

Compound Name: Ceramide NG

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Introduction

Lipids, a diverse group of molecules including ceramides, play crucial roles in cellular structure, signaling, and energy storage. The accurate and efficient extraction of these molecules from biological samples is a critical first step for a wide range of research applications, from fundamental cell biology to drug discovery and development. The Folch method, first published in 1957, remains a widely used and robust technique for the total extraction of lipids from various biological matrices.^[1] This protocol provides a detailed procedure for the Folch lipid extraction method, with a specific focus on its application for the isolation of ceramides, including **Ceramide NG**.

Ceramide NG (also known as Ceramide 2) is a key component of the skin's stratum corneum, where it contributes significantly to the epidermal permeability barrier.^{[2][3]} Its primary functions include preventing transepidermal water loss and protecting the skin from environmental stressors.^{[4][5]} Understanding the distribution and abundance of **Ceramide NG** in biological samples is therefore of great interest in dermatology, cosmetology, and the study of skin disorders.

Principle of the Folch Method

The Folch method relies on a biphasic solvent system of chloroform and methanol to effectively extract lipids from tissues and cells.^[4] The initial step involves homogenization of the sample in

a chloroform:methanol mixture (typically 2:1, v/v), which disrupts cellular membranes and solubilizes lipids into a single phase.^[1] Subsequent washing with an aqueous solution (e.g., water or a salt solution) induces phase separation. The lower, denser chloroform phase contains the extracted lipids, while the upper aqueous phase contains polar non-lipid contaminants.^[1]

Experimental Protocols

Materials and Reagents

- Solvents:
 - Chloroform (CHCl_3), HPLC grade
 - Methanol (MeOH), HPLC grade
- Wash Solution:
 - 0.9% Sodium Chloride (NaCl) solution in ultrapure water
 - OR Ultrapure water
- Sample Homogenization:
 - Homogenizer (e.g., Potter-Elvehjem, rotor-stator, or sonicator)
 - Centrifuge tubes (glass or solvent-resistant plastic)
- Phase Separation and Collection:
 - Centrifuge
 - Pasteur pipettes (glass)
 - Separatory funnel (for larger volumes)
- Solvent Evaporation:
 - Rotary evaporator or nitrogen stream evaporation system

- Sample:
 - Biological tissue (e.g., skin biopsy, cultured cells)

Standard Folch Extraction Protocol

This protocol is a widely accepted standard procedure for total lipid extraction.

- Sample Homogenization:
 - Weigh the tissue sample (e.g., 1 gram).
 - Add the sample to a homogenizer tube.
 - Add 20 volumes of a chloroform:methanol (2:1, v/v) solution (e.g., 20 mL for 1 g of tissue).
[6]
 - Homogenize the sample thoroughly until a uniform suspension is achieved. For cultured cells, scraping and vortexing in the solvent mixture may be sufficient.
- Agitation:
 - Transfer the homogenate to a sealed container.
 - Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature to ensure complete lipid extraction.[6]
- Filtration/Centrifugation:
 - To remove particulate matter, either filter the homogenate through a solvent-resistant filter paper or centrifuge it at a low speed (e.g., 2000 rpm for 10 minutes) to pellet the solids.[6]
 - Carefully collect the supernatant (the liquid extract).
- Washing and Phase Separation:
 - Add 0.2 volumes of the wash solution (0.9% NaCl or water) to the collected supernatant (e.g., 4 mL for 20 mL of extract).[6]

- Vortex the mixture for a few seconds to ensure thorough mixing.
- Centrifuge at a low speed (e.g., 2000 rpm for 5-10 minutes) to facilitate the separation of the two phases.^[6]
- Two distinct layers will form: a lower chloroform phase containing the lipids and an upper methanol-water phase containing polar non-lipid molecules.^{[2][6]}
- Lipid Collection:
 - Carefully remove the upper aqueous phase using a Pasteur pipette or by siphoning.
 - Collect the lower chloroform phase, which contains the purified lipid extract.
- Solvent Evaporation:
 - Evaporate the chloroform from the lipid extract using a rotary evaporator or under a gentle stream of nitrogen gas.^[6] It is crucial to avoid complete dryness for extended periods to prevent lipid oxidation.
- Storage:
 - Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for storage.
 - Store the lipid extract at -20°C or -80°C under a nitrogen atmosphere to prevent degradation.

Modified Folch Protocol for Ceramide Extraction from Cosmetics

This modified protocol has been used for the extraction of ceramides from commercial cosmetic products for subsequent analysis by LC-MS.^{[6][7]}

- Sample Preparation:
 - Take a small amount of the sample (e.g., 5 µL).^{[6][7]}

- Add 1 mL of a chloroform:methanol:water (2:1:1, v/v/v) solution.[\[6\]](#)[\[7\]](#)
- Extraction:
 - Vortex the mixture vigorously for 5 minutes.[\[6\]](#)[\[7\]](#)
 - Centrifuge the sample at 7,500 rpm for 10 minutes.[\[6\]](#)[\[7\]](#)
- Collection and Drying:
 - Carefully remove the supernatant.
 - Dry the supernatant gently under a stream of nitrogen gas.[\[6\]](#)[\[7\]](#)
- Resuspension:
 - Resuspend the dried lipid extract in a suitable solvent for your downstream analysis (e.g., chloroform:methanol 4:1, v/v).[\[6\]](#)[\[7\]](#)

Data Presentation

While the Folch method is widely recognized for its high efficiency in extracting a broad range of lipids, including ceramides, specific quantitative data directly comparing its efficiency for **Ceramide NG** against other methods is not readily available in the reviewed literature. However, studies comparing various lipid extraction methods for different lipid classes in other biological matrices can provide some insight into the general performance of the Folch method.

Table 1: General Comparison of Lipid Extraction Methods (Hypothetical Data for Illustrative Purposes)

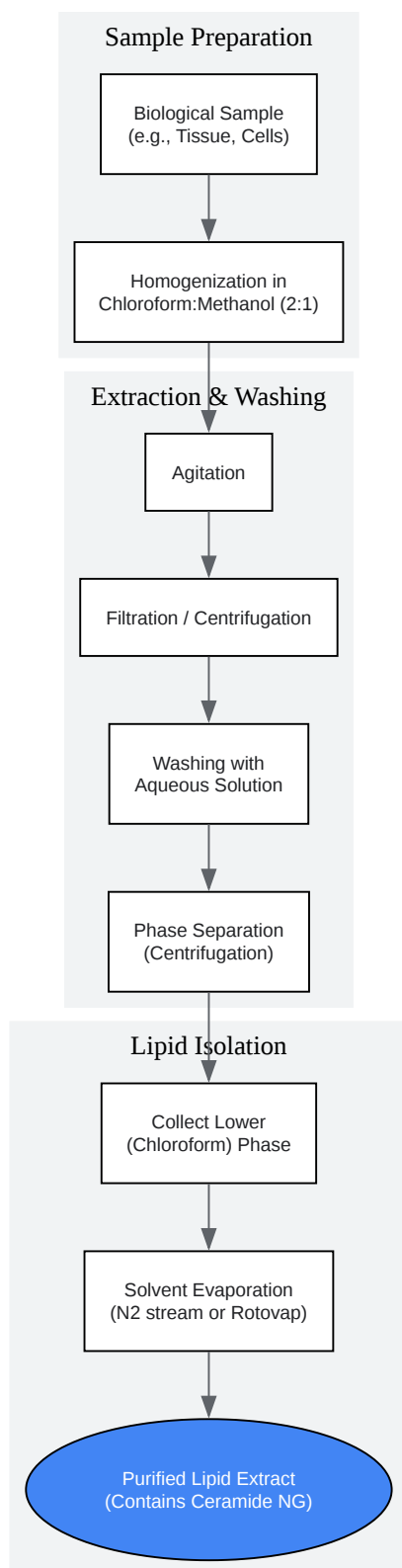
Lipid Class	Folch Method Recovery (%)	Bligh & Dyer Method Recovery (%)	MTBE Method Recovery (%)
Phosphatidylcholines	95 ± 3	93 ± 4	90 ± 5
Triacylglycerols	98 ± 2	97 ± 3	99 ± 1
Cholesterol Esters	96 ± 3	94 ± 4	97 ± 2
Ceramides (general)	92 ± 5	89 ± 6	94 ± 4
Ceramide NG (projected)	~90-95	~85-93	~92-96

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on specific experimental results for **Ceramide NG**. Recovery rates can vary significantly depending on the sample matrix, specific protocol modifications, and analytical techniques used. The projected values for **Ceramide NG** are estimations based on the general effectiveness of these methods for other ceramides.

One study found that for the analysis of a broad range of lipid classes in human LDL, the Folch method was the most effective.[8] Another study suggested that a methanol/MTBE method could be suitable for sphingolipidomic studies, including lactosyl ceramides.[9] For untargeted lipidomics in human plasma, both the Folch and Bligh-Dyer methods at a 1:20 sample-to-solvent ratio were found to provide higher peak areas for low-abundance lipid species, including ceramides.[10]

Visualizations

Experimental Workflow

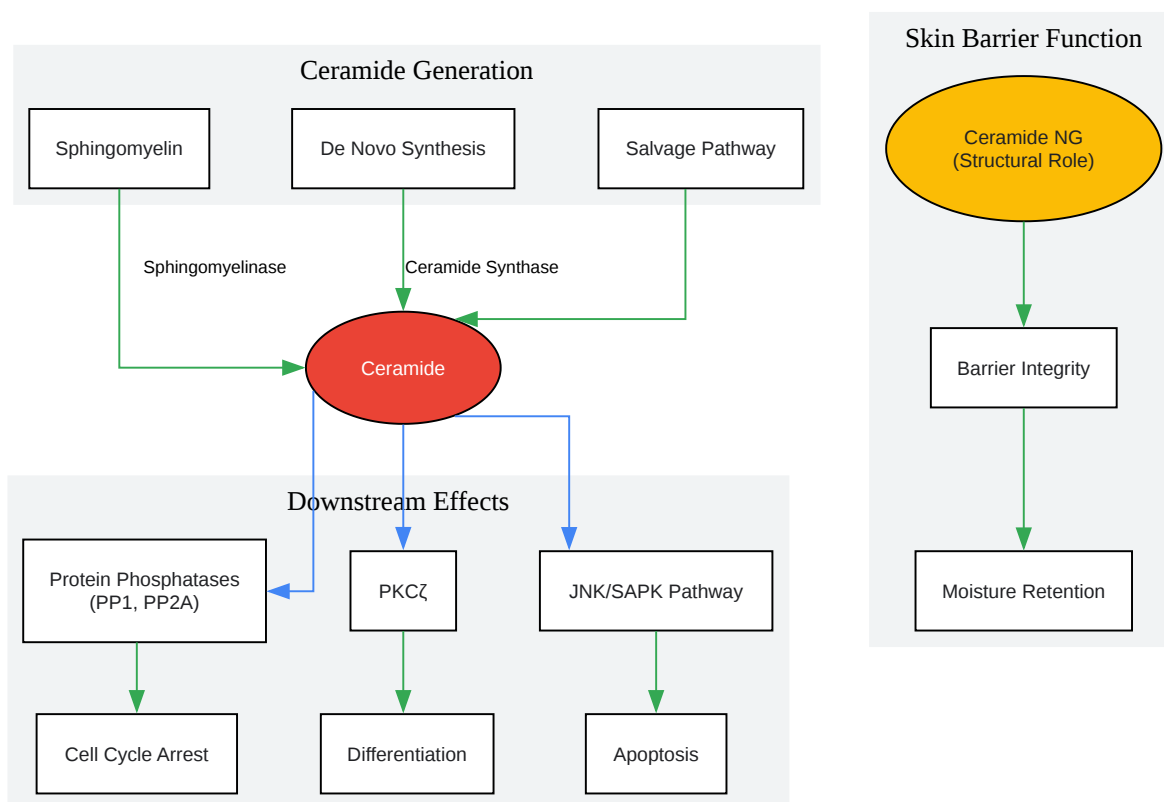


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Caption: Folch Extraction Workflow Diagram.

Ceramide NG in Skin Barrier Signaling

Ceramide NG, as an integral structural component of the epidermal barrier, does not participate in intracellular signaling cascades in the same way as other ceramide species that act as second messengers. Its primary role is to maintain the integrity and function of the stratum corneum. The following diagram illustrates the broader context of ceramide's role in cellular signaling, which can be influenced by factors affecting the skin barrier where **Ceramide NG** resides.



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Caption: Ceramide Signaling and **Ceramide NG**'s Role.

Conclusion

The Folch extraction method is a reliable and efficient technique for the total lipid extraction from a variety of biological samples, including those containing **Ceramide NG**. The provided protocols offer a starting point for researchers, which can be optimized depending on the specific sample type and downstream analytical requirements. While direct comparative quantitative data for **Ceramide NG** extraction efficiency is limited, the general effectiveness of the Folch method for a broad range of lipids, including other ceramides, supports its use for studies involving this important skin barrier lipid. Further research is warranted to establish optimized and validated protocols specifically for the quantitative extraction of **Ceramide NG** from different biological matrices.

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